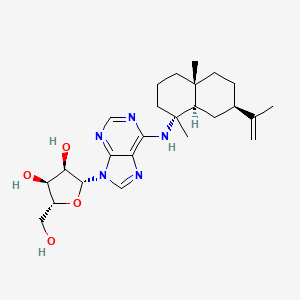

Sorangiadenosine

Description

Contextualization within Myxobacterial Natural Products Research

Myxobacteria, a group of soil-dwelling Gram-negative bacteria, are renowned for their complex social behaviors and, most notably, for their capacity to produce a vast array of structurally novel and biologically active secondary metabolites. researchgate.netnih.govwjpls.org These microorganisms are considered a prolific, yet underexplored, source for natural products with potential therapeutic applications, including antibacterial, antifungal, and cytotoxic agents. nih.govsemanticscholar.orgnih.gov The secondary metabolites from myxobacteria often possess unique chemical scaffolds and novel modes of action, making them attractive lead structures in drug discovery programs. researchgate.netwjpls.org It is within this rich chemical landscape that Sorangiadenosine was discovered.

Historical Perspective of this compound Discovery

This compound was first reported in 2008 following its isolation from the culture broth of the gliding myxobacterium Sorangium cellulosum, strain KM1003. This particular strain was isolated from a soil sample collected in Ansan, Korea. researchgate.net The discovery was the result of screening for antimicrobial compounds, where the crude extract of the bacterial culture showed notable activity. Subsequent bioassay-guided fractionation led to the purification of the active compound, which was named this compound.

Structure

3D Structure

Properties

Molecular Formula |

C25H37N5O4 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[(1R,4aR,7R,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C25H37N5O4/c1-14(2)15-6-9-24(3)7-5-8-25(4,17(24)10-15)29-21-18-22(27-12-26-21)30(13-28-18)23-20(33)19(32)16(11-31)34-23/h12-13,15-17,19-20,23,31-33H,1,5-11H2,2-4H3,(H,26,27,29)/t15-,16-,17-,19-,20-,23-,24-,25-/m1/s1 |

InChI Key |

DYEGAZNMBIYWDG-REFJUFQVSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C |

Canonical SMILES |

CC(=C)C1CCC2(CCCC(C2C1)(C)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O)C |

Synonyms |

sorangiadenosine |

Origin of Product |

United States |

Natural Occurrence and Biosource Characterization

Isolation from Myxobacterium Sorangium cellulosum

Sorangiadenosine was first identified and isolated from the culture broth of the gliding bacterium Sorangium cellulosum. nih.govacs.org The crude organic extract of this bacterium displayed significant antibacterial properties, which led to the investigation and characterization of its bioactive components, culminating in the discovery of this novel nucleoside compound. acs.orgacs.org The structure of this compound was determined through a combination of spectroscopic and chemical analyses, revealing a unique composition that includes a bicyclic, eudesmane-type sesquiterpene moiety. nih.govacs.org

The specific strain from which this compound was originally isolated is Sorangium cellulosum KM1003. nih.govacs.org This strain was sourced from a soil sample collected in Ansan, Korea. acs.org The identification of the KM1003 strain as Sorangium cellulosum was based on its morphological, cultural, and biochemical characteristics. acs.orgacs.org

| Strain Characteristic | Description | Source |

| Organism | Sorangium cellulosum | nih.govacs.org |

| Strain Designation | KM1003 | nih.govacs.org |

| Isolation Source | Soil sample from a dry field | acs.org |

| Geographic Origin | Ansan, Korea | acs.org |

| Compound Isolated | This compound | nih.govacs.org |

Production by Vitiosangium cumulatum

Years after its initial discovery, this compound was rediscovered during bioactivity-guided metabolome screening of another myxobacterium, Vitiosangium cumulatum. mdpi.comresearchgate.net This finding was significant as it showed that the production of this rare terpene-nucleoside hybrid is not limited to a single species or genus of myxobacteria. mdpi.comresearchgate.net In addition to this compound, a new derivative, 2-hydroxythis compound, was also discovered and isolated from this producer. mdpi.comresearchgate.net

The producer strain was identified as Vitiosangium cumulatum MCy10943T. mdpi.comnih.gov This strain represents a new genus and species of myxobacteria, isolated in 2014 from a dried soil sample collected in Phukot, Kalikot, Western Nepal, in 2013. researchgate.netnih.govmicrobiologyresearch.org V. cumulatum MCy10943T is characterized as an aerobic, mesophilic, and chemoheterotrophic bacterium that exhibits typical myxobacterial traits like swarming colonies and the formation of fruiting bodies. nih.govmicrobiologyresearch.org The identification of a putative biosynthetic gene cluster (BGC) in the genome of this strain has provided further insights into the formation of this compound. mdpi.comresearchgate.net

| Strain Characteristic | Description | Source |

| Organism | Vitiosangium cumulatum | mdpi.comnih.gov |

| Strain Designation | MCy10943T | mdpi.comnih.gov |

| Isolation Source | Dried soil sample | researchgate.netnih.govmicrobiologyresearch.org |

| Geographic Origin | Phukot, Kalikot, Western Nepal | researchgate.netnih.govmicrobiologyresearch.org |

| Compounds Produced | This compound, 2-hydroxythis compound | mdpi.comresearchgate.net |

Ecological Role and Significance in Microbial Interactions

Myxobacteria are recognized as predatory microorganisms that thrive in soil by lysing other bacteria and fungi to acquire nutrients. microbiologyresearch.orgkjom.org They secrete a diverse arsenal (B13267) of secondary metabolites that serve various ecological functions, including predation, self-defense, and complex intercellular signaling. researchgate.netkjom.org

The production of this compound likely plays a role in these microbial interactions. Research has shown that this compound exhibits moderate antibacterial activity against a range of Gram-positive bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, as well as some Gram-negative bacteria like Proteus vulgaris and Salmonella typhimurium. nih.govacs.orgresearchgate.net This antibacterial property suggests that Sorangium cellulosum and Vitiosangium cumulatum may use this compound to inhibit the growth of competing microorganisms in their soil habitat, thereby securing their ecological niche. researchgate.net The production of such bioactive compounds is a key strategy for survival and dominance in the complex microbial communities of the soil. researchgate.netmicrobiologyresearch.org

Sorangiadenosine Biosynthetic Pathways and Molecular Mechanisms

Proposed Biosynthetic Route Elucidation

The biosynthesis of Sorangiadenosine is a fascinating example of hybrid natural product assembly, merging elements from distinct metabolic pathways. mdpi.comuni-saarland.de Studies involving stable isotope-labeled precursor feeding have been instrumental in outlining the probable biosynthetic route. mdpi.comresearchgate.net These experiments have confirmed that the molecule is assembled from two primary building blocks: a sesquiterpene unit derived from the isoprenoid pathway and a pre-formed adenosine (B11128) molecule. mdpi.comuni-saarland.de

The characteristic bicyclic eudesmane-type sesquiterpene core of this compound originates from the isoprenoid biosynthesis pathway. mdpi.comuni-bonn.de Feeding experiments using labeled precursors have substantiated this connection. researchgate.net Specifically, the pathway likely proceeds through the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). uni-saarland.de

Research suggests a link to the myxobacterial L-leucine degradation pathway for the supply of these precursors. researchgate.netresearchgate.net This pathway can generate isovaleryl-CoA, a key starter unit for the biosynthesis of iso-fatty acids and a precursor that can feed into the isoprenoid pathway. researchgate.netresearchgate.net Supplementation with labeled dimethyl acrylic acid, an intermediate in this pathway, resulted in its incorporation into the sesquiterpene structure, supporting the hypothesis that this specific myxobacterial metabolic route is involved in forming the terpene scaffold of this compound. researchgate.net

A crucial aspect of the biosynthetic puzzle was to determine how the adenosine portion is attached. Isotope labeling studies have provided a clear answer. When the producing bacterium was fed with adenosine monophosphate labeled with the heavy isotope ¹⁵N₅, the resulting this compound molecules showed a corresponding mass shift. mdpi.comresearchgate.net This finding strongly indicates that the entire adenosine nucleoside (the adenine (B156593) base plus the ribose sugar) is incorporated as a single, pre-formed unit. mdpi.comuni-saarland.de This rules out the possibility of a de novo synthesis of the purine (B94841) ring directly on the sesquiterpene scaffold. uni-saarland.deresearchgate.net

The construction of this compound from its constituent parts involves several key enzymatic transformations. While the specific enzymes are still being characterized, a proposed biosynthetic gene cluster provides clues to their functions. mdpi.com The key steps include the final tailoring reactions that attach the two moieties and modify the core structure.

Cytochrome P450 (CYP) enzymes are a vast superfamily of heme-containing monooxygenases known for their versatility in catalyzing oxidation reactions, particularly hydroxylations. nih.govwikipedia.org These enzymes are frequently involved in the late-stage modification or "tailoring" of natural product scaffolds, often enhancing their biological activity or water solubility. wikipedia.orgpurdue.edu The catalytic cycle of a P450 enzyme typically involves the activation of molecular oxygen to generate a highly reactive iron-oxo species that can insert an oxygen atom into a C-H bond. wikipedia.org

In the context of this compound-related compounds, a cytochrome P450 enzyme is believed to be responsible for the final maturation step that converts this compound into 2-Hydroxythis compound. mdpi.comuni-saarland.de This proposed hydroxylation highlights the role of P450 enzymes as key catalysts in diversifying the chemical structures of bacterial secondary metabolites. uni-saarland.denih.gov

The mechanism for attaching the adenosine nucleoside to the sesquiterpene scaffold is a critical, yet not fully resolved, step. Researchers have proposed that this transfer could occur through mechanisms such as hydroamination or alkylation. uni-saarland.de

Hydroamination: This reaction involves the direct addition of an amine (in this case, likely a nitrogen atom on the adenine ring of adenosine) across a carbon-carbon double bond on the sesquiterpene.

Alkylation: This mechanism would involve the formation of a carbon-nitrogen bond through the reaction of a nucleophilic nitrogen on the adenosine with an electrophilic carbon center on the sesquiterpene.

Identifying the specific enzyme—a putative transferase—and its precise catalytic mechanism remains a key goal for fully understanding this compound biosynthesis.

Genetic Basis of this compound Biosynthesis

The blueprint for constructing this compound is encoded within the bacterium's DNA. wikipedia.orgashg.org In bacteria, genes responsible for the biosynthesis of a specific secondary metabolite are often clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). rsc.org The identification and analysis of the BGC for this compound and its derivatives have been a significant breakthrough. mdpi.com

Through genome mining of the producing strain Vitiosangium cumulatum MCy10943T, a putative BGC responsible for the production of these terpene-nucleoside hybrids was identified. mdpi.comnih.gov The analysis of this gene cluster allows for the prediction of the functions of the enzymes involved in the biosynthetic pathway.

Table 1: Proposed Genes in the this compound Biosynthetic Gene Cluster and their Putative Functions

| Gene Identifier (example) | Putative Function | Proposed Role in Biosynthesis |

| sorA | Terpene cyclase | Catalyzes the formation of the bicyclic eudesmane (B1671778) sesquiterpene skeleton from farnesyl pyrophosphate. |

| sorB | Adenosine transferase | Mediates the attachment of the adenosine moiety to the sesquiterpene scaffold. |

| sorC | Cytochrome P450 monooxygenase | Performs a late-stage hydroxylation reaction, potentially converting this compound to 2-Hydroxythis compound. |

| sorD | Regulatory protein | Controls the expression of the other genes within the biosynthetic cluster. |

| sorE | Transport protein | May be involved in exporting the final compound out of the bacterial cell. |

| Note: Gene identifiers are illustrative. The actual gene names and functions are based on bioinformatic analysis from the study by Okoth et al. and are subject to further experimental verification. mdpi.com |

This genetic framework provides a roadmap for future research, including the targeted inactivation of genes to confirm their function and the potential for heterologous expression of the pathway in other host organisms to produce novel analogues. rsc.orgnih.gov

This compound's Molecular Architecture: A Look into its Biosynthesis

This compound, a unique sesquiterpene nucleoside produced by myxobacteria, presents a fascinating case study in natural product biosynthesis. Its intricate molecular structure, featuring a bicyclic eudesmane-type sesquiterpene linked to an adenosine moiety, hints at a complex enzymatic machinery responsible for its creation. This article delves into the biosynthetic pathways and molecular mechanisms that underpin the formation of this compound and its related compounds.

1 Identification of Biosynthetic Gene Clusters

The journey to understanding this compound biosynthesis begins with the identification of the genetic blueprint that codes for the necessary enzymes. Through genome mining of the myxobacterium Vitiosangium cumulatum MCy10943T, a producer of this compound and its derivative 2-Hydroxythis compound, a candidate biosynthetic gene cluster (BGC) was identified. uni-rostock.de This specific terpene gene cluster, designated as the 'sora' cluster, is the locus of the genetic information required for the synthesis of these compounds.

The identified 'sora' BGC is substantial, spanning 27,920 base pairs and containing 22 open reading frames (ORFs), which are segments of DNA that are translated into proteins. uni-rostock.de These ORFs, labeled sora1 through sora22, are predicted to encode the various enzymes that collectively assemble the this compound molecule. The identification of this BGC was a pivotal step, as the biosynthetic pathway for this rare terpene-nucleoside hybrid had previously remained elusive. uni-rostock.deuni-saarland.de

Enzymatic Steps and Catalytic Mechanisms

Hydroxylation Reactions Mediated by Cytochrome P450 Enzymes

2 Functional Characterization of Key Biosynthetic Enzymes

Within the 'sora' gene cluster, several key enzymes have been proposed to play critical roles in the construction of this compound based on in silico analysis and sequence homology to known enzymes.

Sora9: The Terpene Cyclase

The gene sora9 is predicted to encode a type I terpene cyclase. uni-rostock.de This class of enzymes is responsible for catalyzing the complex cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into the characteristic bicyclic eudesmane sesquiterpene core of this compound. Analysis of the Sora9 protein sequence reveals the presence of conserved motifs typical of terpene cyclases, including the aspartate-rich DDxxxD motif, which is crucial for the binding of the diphosphate group of the substrate. uni-rostock.de

Sora8 and Sora12: The Putative Transferases

The attachment of the adenosine moiety to the sesquiterpene scaffold is a key step in this compound biosynthesis. The genes sora8 and sora12 are proposed to encode transferase enzymes that catalyze this crucial connection. uni-rostock.de These two proteins share a high degree of sequence similarity, suggesting they may perform a similar catalytic function. It is hypothesized that these enzymes facilitate the transfer of an activated adenosine molecule to the terpene intermediate. uni-rostock.denih.gov

Molecular Mechanisms of Sorangiadenosine Biological Activity

Cellular and Subcellular Targets in Antimicrobial Activity

The antimicrobial action of Sorangiadenosine is attributed to its ability to interfere with essential cellular processes in bacteria. While the precise, comprehensive mechanism is still under investigation, its activity is generally understood to involve the disruption of fundamental pathways necessary for bacterial survival and proliferation.

Gram-positive bacteria, characterized by a thick peptidoglycan layer in their cell wall, are susceptible to a variety of antimicrobial agents that can penetrate this barrier. mdpi.comdoseme-rx.com this compound has shown inhibitory activity against several Gram-positive pathogens. researchgate.net

Bacillus subtilis is a well-studied Gram-positive bacterium known for its ability to form resilient spores in response to environmental stress. nih.gov this compound exhibits moderate antibacterial activity against B. subtilis. researchgate.net The proposed mechanism of action likely involves the disruption of critical metabolic or biosynthetic pathways. Given its structural similarity to adenosine (B11128), it is plausible that this compound acts as a competitive inhibitor for enzymes that utilize adenosine or its derivatives, such as ATP. This could interfere with nucleic acid synthesis or energy metabolism, which are vital for bacterial growth and division. oregonstate.educationnih.gov

During its life cycle, B. subtilis undergoes complex processes like sporulation, which involves significant metabolic differentiation and gene regulation. nih.govnih.gov The introduction of an antimetabolite like this compound could disrupt these finely tuned processes, leading to bacteriostatic or bactericidal effects.

| Bacterial Species | Key Characteristics | Observed Effect of this compound | Potential Molecular Targets |

|---|---|---|---|

| Bacillus subtilis | Gram-positive, spore-forming | Moderate antibacterial activity researchgate.net | Enzymes in nucleic acid synthesis and energy metabolism |

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections. criver.commdpi.com It has demonstrated susceptibility to this compound. researchgate.net The molecular interactions likely involve interference with cell wall integrity or metabolic pathways. The cell envelope of S. aureus is a crucial target for many antibiotics. mdpi.com While direct interaction with peptidoglycan synthesis is one possibility, this compound's structure suggests it may also act as an antimetabolite, disrupting the synthesis of essential molecules like nucleic acids or proteins. oregonstate.educationlumenlearning.com

S. aureus possesses sophisticated mechanisms to respond to cellular stress, including the upregulation of specific regulons when faced with cell surface challenges. nih.gov The presence of this compound could trigger these stress responses, but its inhibitory action suggests it ultimately overcomes these defenses.

| Bacterial Species | Key Characteristics | Observed Effect of this compound | Potential Molecular Targets |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive, non-spore-forming | Moderate antibacterial activity researchgate.net | Cell wall synthesis, nucleic acid and protein synthesis pathways |

Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS), which acts as a formidable barrier to many antimicrobial agents. lumenlearning.comnih.gov Despite this, this compound has been shown to have moderate activity against certain Gram-negative species. researchgate.net This suggests that it can either penetrate this outer membrane or act on external targets.

Proteus vulgaris is a Gram-negative bacterium known for its swarming motility and its role in urinary tract infections. jidc.orgnih.gov this compound's activity against P. vulgaris indicates an ability to bypass or disrupt the outer membrane. researchgate.net The lipopolysaccharide (LPS) layer is a primary defense for Gram-negative bacteria, and interaction with this layer can lead to membrane destabilization. mdpi.com It is possible that the sesquiterpene portion of this compound facilitates its interaction with the lipid components of the outer membrane, allowing the adenoside moiety to access its intracellular targets. These targets are likely similar to those in Gram-positive bacteria, involving the inhibition of essential enzymatic processes. oregonstate.education

| Bacterial Species | Key Characteristics | Observed Effect of this compound | Potential Molecular Targets |

|---|---|---|---|

| Proteus vulgaris | Gram-negative, swarming motility | Moderate antibacterial activity researchgate.net | Outer membrane integrity, intracellular metabolic enzymes |

Salmonella typhimurium is a major cause of gastroenteritis and possesses numerous virulence factors to facilitate infection. frontiersin.org The moderate inhibitory effect of this compound on S. typhimurium is noteworthy. researchgate.net For this compound to be effective, it must traverse the outer membrane. This could occur through porin channels or by disrupting the LPS layer. Once inside, potential targets include enzymes involved in DNA replication and repair, or those essential for metabolic pathways that are critical for the bacterium's survival and pathogenesis. lumenlearning.com S. typhimurium has efflux pumps that can expel antimicrobial compounds, and the effectiveness of this compound may also depend on its ability to evade these pumps. isglobal.org

| Bacterial Species | Key Characteristics | Observed Effect of this compound | Potential Molecular Targets |

|---|---|---|---|

| Salmonella typhimurium | Gram-negative, facultative intracellular pathogen | Moderate antibacterial activity researchgate.net | DNA replication and repair enzymes, metabolic pathways |

Mechanisms Against Gram-Negative Bacterial Pathogens

Gram-Negative Outer Membrane Penetration Challenges

The efficacy of many antibacterial agents is determined not only by their intrinsic activity against a target but also by their ability to reach that target within the bacterial cell. This compound's biological activity profile highlights a significant challenge faced by many natural products: the formidable outer membrane of Gram-negative bacteria. nih.gov

Gram-negative bacteria possess a unique cell wall structure, characterized by a thin inner peptidoglycan layer surrounded by an outer membrane composed of phospholipids, lipoproteins, and crucially, lipopolysaccharides (LPS). researchgate.netmdpi.com This outer membrane functions as a highly selective barrier, effectively preventing or slowing the entry of many toxic substances, including antibiotics. mdpi.comelifesciences.org For a compound to be effective, it must typically either be hydrophobic enough to traverse the lipid bilayer or be small and hydrophilic enough to pass through protein channels known as porins. elifesciences.org

Research indicates that this compound and its analogs demonstrate bioactivity primarily against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus. nih.gov However, they show a notable lack of activity against Gram-negative test strains like Escherichia coli. nih.gov This disparity strongly suggests that this compound faces significant difficulty in penetrating the Gram-negative outer membrane to reach its intracellular targets. nih.gov While early screenings showed some moderate activity against other Gram-negative bacteria like Proteus vulgaris and Salmonella typhimurium, the broader evidence points to a primary activity spectrum limited to Gram-positive organisms, underscoring the penetration challenge. nih.gov

Molecular Interactions in Cytotoxic Activities

This compound, a sesquiterpene-adenosine hybrid produced by myxobacteria, has been identified as having moderate cytotoxic activity against various human cancer cell lines. researchgate.netfrontiersin.org This has prompted investigations into its potential as an anticancer agent, focusing on its effects on specific, well-characterized cell lines.

To understand the cytotoxic potential of this compound, researchers have utilized standard human carcinoma cell lines. The selection of these lines allows for the evaluation of the compound's effectiveness against cancers originating from different tissues.

The human colon carcinoma cell line HCT-116 is a widely used model in cancer research for studying colorectal cancer. atcc.orgnih.gov It is an adherent epithelial cell line known for a mutation in the ras proto-oncogene. nih.gov Studies have confirmed that the cytotoxic activity of this compound has been evaluated using the HCT-116 cell line. mdpi.comwikipedia.org However, specific data, such as the half-maximal inhibitory concentration (IC₅₀) value, which quantifies the compound's potency, are not detailed in the available research literature.

Similarly, the KB-3-1 cell line, derived from a human cervix carcinoma, serves as another critical model for assessing the cytotoxic effects of novel compounds. mdpi.comnih.gov This cell line is often used as a parent line to study mechanisms of multidrug resistance. nih.gov The cytotoxicity of this compound has been assayed against KB-3-1 cells, but like with HCT-116, the specific IC₅₀ values from these screenings are not publicly documented in the reviewed scientific literature. mdpi.comwikipedia.org

The cytotoxic effect of a compound on cancer cells is typically mediated by its ability to modulate key cellular pathways, often leading to programmed cell death (apoptosis) or the arrest of the cell division cycle. nih.govfrontiersin.org Apoptosis is a controlled process that involves the activation of specific enzymes, such as caspases, which dismantle the cell from within. mdpi.comresearchgate.net This can be triggered by extrinsic signals via death receptors on the cell surface or by intrinsic signals originating from cellular stress, often involving the mitochondria. researchgate.net

Another common mechanism is the induction of cell-cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which prevents the cancer cell from proliferating. frontiersin.orgnih.gov While it is known that natural products often exert their anticancer effects through these pathways, the specific molecular mechanism by which this compound induces cytotoxicity—whether through the induction of apoptosis, cell cycle arrest, or other pathways—has not yet been elucidated in published studies. nih.govmdpi.com Further research is required to identify the precise cellular pathways modulated by this compound.

Target Identification in Human Carcinoma Cell Lines

Human Colon Carcinoma Cell Line (HCT) Responses

Antiviral Mechanism of Action

Beyond its antibacterial and cytotoxic potential, this compound has been identified as a prospective antiviral agent through computational studies targeting the Ebola virus (EBOV). nih.govatcc.org The Ebola virus matrix protein VP40 is the most abundant viral protein and is critical for the virus's life cycle, playing a central role in assembling new virus particles, budding from the host cell membrane, and release. nih.govfrontiersin.orgmdpi.com Due to its essential functions, VP40 is considered a promising therapeutic target. nih.govfrontiersin.org

In silico screening of a library of myxobacterial compounds identified this compound as having a strong binding affinity for the EBOV matrix protein VP40. nih.govatcc.org Molecular docking and simulation studies calculated a total binding energy for the this compound-VP40 complex, indicating a stable and favorable interaction.

| Compound | Target Protein | Binding Energy (kJ/mol) |

| This compound | EBOV VP40 | -211.25 |

| 2-Hydroxythis compound | EBOV VP40 | -231.83 |

| Enhypyrazinone B | EBOV VP40 | -219.20 |

This table presents the calculated total binding energies of this compound and related compounds to the Ebola virus (EBOV) matrix protein VP40, as determined by in silico molecular mechanics calculations. A more negative value indicates a stronger binding affinity. nih.gov

By binding to VP40, this compound could potentially inhibit the protein's ability to orchestrate viral assembly and budding, thereby blocking the production of new, infectious virions. nih.govnih.gov These computational findings mark this compound as a significant candidate for further in vitro and in vivo studies to validate its potential as an inhibitor of the Ebola virus. nih.govatcc.org

Interaction with Viral Proteins: Ebola Virus VP40 Protein

This compound has been identified as a compound with a strong binding affinity for the Ebola virus (EBOV) matrix protein VP40. nih.govresearchgate.net The VP40 protein is crucial for the virus, playing a significant role in viral replication, assembly, and budding from host cells. nih.govnih.gov In silico molecular docking studies were conducted to evaluate the interaction between myxobacterial natural products and key EBOV proteins. Within these studies, this compound, along with 2-Hydroxythis compound and Enhypyrazinone B, demonstrated a notable binding affinity for the VP40 matrix protein. nih.govresearchgate.net

The binding energy score for this compound against VP40 was recorded as -8.6 kcal/mol. nih.gov This indicates a strong and favorable interaction between the compound and the viral protein. Further molecular dynamic simulations showed that the Sorangiadenosine_VP40 complex had a low average Root Mean Square Deviation (RMSD) of 3.68 Å. mdpi.com Although there was a minor deviation observed between 60-70 nanoseconds of the simulation, the complex stabilized and remained well-accommodated within the binding pocket for the remainder of the simulation. mdpi.com

Table 1: Molecular Docking Analysis of Selected Compounds against EBOV VP40 Protein

| Compound | Binding Energy (kcal/mol) |

| 2-Hydroxythis compound | -10.9 |

| Enhypyrazinone B | -10.3 |

| This compound | -8.6 |

Data sourced from in silico molecular docking studies. nih.gov

Implications for Viral Replication and Assembly Inhibition

The interaction of this compound with the VP40 protein carries significant implications for inhibiting the Ebola virus life cycle. The VP40 protein is instrumental in orchestrating the assembly of new virus particles and their subsequent budding from the host cell membrane. nih.govresearchgate.net By binding to VP40, this compound can potentially interfere with these critical processes. Targeting the VP40 protein is considered a promising strategy to hinder viral assembly and prevent the virus from escaping the host cell, thereby limiting the spread of infection. nih.gov The life cycle of a virus involves several key stages, including attachment, penetration, uncoating, replication, assembly, and release. news-medical.netimmunology.org The assembly stage, where newly synthesized viral components are packaged into new virions, is a crucial step that this compound's interaction with VP40 could disrupt. immunology.org

Enzymatic Interaction Profiles

Cytochrome P450 Enzyme Inhibition Studies

Cytochrome P450 (CYP) enzymes are a critical family of enzymes involved in the metabolism of a vast number of drugs. nih.gov The inhibition or induction of these enzymes can lead to significant drug-drug interactions. nih.govnursingnotes.co.uk Studies on the pharmacological properties of this compound have included evaluations of its potential to inhibit various CYP enzymes.

CYP2D6 Specificity

Research has shown that this compound exhibits a specific inhibitory action against the Cytochrome P450 2D6 (CYP2D6) enzyme. nih.govmdpi.com In a panel of tested CYP enzymes, this compound's inhibitory activity was limited to this specific isoform. nih.govmdpi.com The CYP2D6 enzyme is known to be involved in the metabolism of numerous clinically used drugs, and its inhibition can have significant pharmacokinetic consequences. researchgate.net

Comparison with 2-Hydroxythis compound

In contrast to this compound, its hydroxylated derivative, 2-Hydroxythis compound, shows a different enzymatic interaction profile. Studies indicate that 2-Hydroxythis compound did not inhibit any of the tested cytochrome P450 enzymes. nih.govmdpi.com This distinction highlights how a small structural modification, in this case, the addition of a hydroxyl group, can significantly alter the pharmacological properties of a compound. The biosynthesis of 2-Hydroxythis compound from this compound is thought to be a final maturation step, potentially catalyzed by a cytochrome P450 enzyme itself. nih.gov

Table 2: Cytochrome P450 (CYP) Inhibition Profile

| Compound | CYP Inhibition | Specificity |

| This compound | Yes | Inhibited only the CYP2D6 enzyme |

| 2-Hydroxythis compound | No | Did not inhibit any tested CYP enzyme |

Data sourced from in vitro pharmacological studies. nih.govmdpi.com

Sorangiadenosine Chemical Synthesis and Analog Development

Total Synthesis Strategies for Sorangiadenosine

A viable total synthesis of this compound would require the masterful orchestration of stereocontrolled reactions to assemble the chiral-rich core and the development of a robust method to connect the disparate sesquiterpene and nucleoside fragments.

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. spcmc.ac.innsf.gov For this compound, the structure can be deconstructed into three primary building blocks: the eudesmane (B1671778) sesquiterpene core, the D-ribofuranose sugar, and the adenine (B156593) base.

The most logical retrosynthetic disconnections are:

C-N Bond Disconnection: Cleavage of the key bond linking the C4 position of the eudesmane skeleton to the exocyclic N6-amine of the adenine moiety. This is the most unconventional linkage in the molecule and its formation represents a key challenge. This disconnection yields an activated eudesmane derivative and adenosine (B11128).

N-Glycosidic Bond Disconnection: Cleavage of the N9-C1' glycosidic bond of the adenosine fragment. This is a standard disconnection in nucleoside chemistry and separates the molecule into a protected ribose derivative and the N6-substituted adenine base.

This analysis simplifies the complex target into three more manageable synthetic targets: a functionalized eudesmane sesquiterpene, a protected D-ribose, and adenine.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Resulting Fragments | Synthetic Challenge |

| C4 (Eudesmane) - N6 (Adenine) | Adenosine & Eudesmane Precursor | Formation of a sterically hindered C-N bond between an alkyl carbon and an exocyclic amine. |

| N9 (Adenine) - C1' (Ribose) | N6-terpenyl-adenine & Ribose Precursor | Stereoselective formation of the β-N-glycosidic bond. |

This compound possesses multiple stereocenters within its eudesmane and ribose components, the precise control of which is critical for a successful synthesis.

Eudesmane Core: The bicyclic eudesmane core features a trans-fused decalin ring system with several contiguous stereocenters. Numerous strategies have been developed for the stereoselective synthesis of eudesmane sesquiterpenes that could be adapted for this compound. nih.govchemrxiv.org Key approaches include:

Catalytic Enantioselective Reactions: Methods like the palladium-catalyzed enantioselective alkylation can be used to forge key all-carbon quaternary centers, such as C10. nih.gov

Intramolecular Cycloadditions: Diels-Alder reactions of appropriately designed triene precursors can establish the bicyclic core with a high degree of stereocontrol. rsc.org

Radical Cyclizations: Titanocene(III)-promoted cyclization of epoxy-germacranes has been shown to produce the eudesmane skeleton stereoselectively. ugr.es

Substrate-Controlled Reactions: Stereoselective reductions and epoxidations, directed by existing functional groups, can be employed to set the relative stereochemistry of the hydroxyl and methyl groups. rsc.org

Ribose Moiety: The D-ribose unit requires the correct stereochemistry at four contiguous centers. This is typically achieved by starting with D-ribose itself or another inexpensive chiral pool starting material. The key stereochemical challenge is the formation of the β-anomeric linkage at C1' during the glycosylation step. mdpi.com

The assembly of the three fragments identified in the retrosynthetic analysis would rely on efficient and selective coupling reactions.

N-Glycosylation: The formation of the N-glycosidic bond between the ribose sugar and the adenine base is a well-established transformation in nucleoside chemistry. The Vorbrüggen glycosylation, which uses a silylated nucleobase and a protected ribosyl acetate (B1210297) or halide under Lewis acid catalysis, is a common and effective method for creating the desired β-nucleoside.

Terpene-Adenine Linkage: The most significant challenge is the formation of the C4-N6 bond. Several modern cross-coupling methodologies could be envisioned for this transformation:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is installed at the C6 position of the purine (B94841) ring (to make a precursor like 6-chloropurine (B14466) riboside), a functionalized eudesmane containing a primary amine at C4 could act as the nucleophile.

Palladium- or Copper-Catalyzed C-N Cross-Coupling: Reactions like the Buchwald-Hartwig amination could potentially couple an eudesmane-derived halide or triflate at the C4 position with the N6-amino group of adenosine. Careful selection of ligands and reaction conditions would be necessary to overcome the steric hindrance and potential for competing side reactions. acs.org

Stereoselective Synthesis Approaches for Chiral Centers

Design and Synthesis of this compound Analogues

The development of this compound analogs is a promising avenue for exploring the structure-activity relationships (SAR) of this unique molecular scaffold. Modifications can be targeted at either the sesquiterpene or the nucleoside portion of the molecule.

The lipophilic sesquiterpene moiety is a prime target for modification to potentially modulate properties like cell permeability and target engagement.

2-Hydroxythis compound: A naturally occurring analog, 2-Hydroxythis compound, was discovered from the myxobacterium Vitiosangium cumulatum. mdpi.comnih.gov This compound features a hydroxyl group at the C2 position of the eudesmane ring. Its co-isolation with this compound suggests a late-stage enzymatic oxidation during its biosynthesis. mdpi.com As of now, no chemical synthesis of this analog has been published.

Synthetic Modifications: While no other specific this compound analogs with sesquiterpene modifications have been reported, synthetic strategies could target several positions:

Isopropylene Group: The exocyclic double bond could be hydrogenated, epoxidized, or dihydroxylated to probe the importance of this feature.

Ring Modifications: Altering the oxidation pattern around the decalin core, for instance at positions C1, C3, or C6, could be achieved using modern C-H functionalization techniques or by starting from different eudesmane precursors.

Alternative Terpenes: Entirely different terpene scaffolds could be coupled to the adenosine unit to create novel terpene-nucleoside hybrids, exploring a much wider chemical space. mdpi.com

Table 2: Known and Potential Modifications of the Sesquiterpene Moiety

| Modification Site | Type of Modification | Example Compound | Status |

| C2 | Hydroxylation | 2-Hydroxythis compound | Natural Product, Isolated mdpi.com |

| C11-C13 | Reduction of double bond | Dihydro-sorangiadenosine | Hypothetical |

| C11-C13 | Epoxidation | 11,13-Epoxy-sorangiadenosine | Hypothetical |

| Various | C-H Oxidation | Hydroxylated/Keto analogs | Hypothetical |

The adenosine core provides multiple handles for modification, which could influence target recognition, particularly if the target is a protein that recognizes nucleosides or nucleotides.

Purine Base Modifications: The adenine ring can be replaced with other purines (e.g., guanine, hypoxanthine) or pyrimidines (e.g., cytosine, uracil), although this would require a completely synthetic route starting from the modified base. A more direct approach involves modifying the existing adenine. For example, analogs could be synthesized from commercially available substituted purine ribosides, such as 2-fluoroadenosine (B10117) or N6-methyladenosine, prior to coupling with the sesquiterpene fragment.

Ribose Sugar Modifications: The ribose sugar is another key site for analog design. Modifications here are known to significantly impact the biological activity and metabolic stability of nucleosides. Potential modifications include:

Deoxygenation (e.g., to create a deoxyribose or dideoxyribose analog).

Fluorination (e.g., at the 2' or 3' position).

Introduction of alternative sugars (e.g., arabinose, xylose) or carbocyclic mimics to enhance metabolic stability.

The synthesis of such analogs would leverage established methods in nucleoside chemistry to prepare the modified nucleoside fragment before coupling it to the sesquiterpene moiety. researchgate.net

Lack of Publicly Available Data on the Synthesis of this compound-Based Hybrid Molecules

A thorough review of available scientific literature reveals a notable absence of research focused on the synthesis of hybrid molecules that incorporate the this compound scaffold. While the natural product this compound is itself a unique hybrid of a sesquiterpene and a nucleoside, and has been the subject of isolation and biological activity studies, there is no accessible information on the intentional synthetic modification of its structure to create new hybrid compounds.

This compound was first isolated from the myxobacterium Sorangium cellulosum. researchgate.netacs.org It is recognized as a novel nucleoside with a bicyclic, eudesmane-type sesquiterpene component. researchgate.netacs.org Studies have determined its chemical structure and have reported its moderate antibacterial activity against a range of bacterial strains. researchgate.netacs.org Further research has led to the discovery of a related natural analog, 2-hydroxythis compound, which also exhibits biological activity. mdpi.com

The concept of molecular hybridization is a common strategy in medicinal chemistry to develop new therapeutic agents by combining two or more pharmacophores. acs.org This approach aims to create new molecules with potentially improved affinity, efficacy, or a modified biological activity spectrum. However, the application of this strategy to the this compound scaffold has not been documented in published research.

Investigations into this compound have primarily centered on its biosynthesis and its inherent biological properties. mdpi.com While the total synthesis of this compound and related compounds like sorangicin has been a subject of research, these efforts are directed at creating the natural molecule itself, not at using it as a scaffold for further hybridization. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Sorangiadenosine Derivatives

Impact of Sesquiterpene Modifications on Bioactivity

Modifications to the sesquiterpene skeleton, such as altering the ring structure, changing substituent groups, or introducing new functional groups, would likely have a significant impact on the bioactivity of sorangiadenosine. These changes could affect the compound's ability to bind to its molecular target or to traverse cellular membranes. For instance, in silico docking studies have suggested that the sesquiterpene moiety of this compound contributes to its binding affinity to viral proteins like the Ebola virus matrix protein VP40. nih.gov Any modification to this part of the molecule would likely alter these interactions.

Future research involving the synthesis of this compound analogues with varied sesquiterpene components is necessary to fully delineate the contribution of this moiety to the compound's biological profile. Such studies would provide valuable data for constructing a detailed SAR model.

Role of the Nucleoside Moiety in Biological Function

The adenosine (B11128) portion of this compound is another key element that is essential for its biological function. Nucleoside analogues are a well-established class of therapeutic agents, particularly in antiviral and anticancer applications, where they can act as mimics of endogenous nucleosides and interfere with nucleic acid synthesis or other cellular processes. news-medical.netscielo.br

The adenosine moiety in this compound likely serves as a crucial recognition element for its biological target. Adenosine itself is a signaling molecule that interacts with various receptors and enzymes in the body. news-medical.netscielo.br It is plausible that this compound leverages the adenosine component to interact with specific cellular machinery.

Systematic modification of the nucleoside moiety would be a key strategy to probe its role in bioactivity. Changes to the adenine (B156593) base or the ribose sugar could dramatically alter the compound's binding affinity and specificity. While specific SAR studies on a series of this compound derivatives with modified nucleoside parts are not readily found in published literature, the fundamental role of the adenosine component is underscored by the bioactivity of the parent compound.

Influence of Hydroxylation (e.g., 2-Hydroxythis compound) on Bioactivity and Cellular Permeation

A naturally occurring derivative, 2-hydroxythis compound, provides direct insight into the impact of hydroxylation on the bioactivity of the this compound scaffold. researchgate.net This analogue, which features a hydroxyl group at the C-2 position of the sesquiterpene moiety, has been isolated and its biological activity has been compared to that of this compound. researchgate.net

Studies have shown that this compound exhibits greater cytotoxic activity against certain cancer cell lines compared to 2-hydroxythis compound. researchgate.net For example, this compound was found to be more potent against the human colon carcinoma cell line HCT-116 and the human cervix carcinoma cell line KB-3-1. researchgate.net The introduction of the hydroxyl group in 2-hydroxythis compound increases the polarity of the molecule. This increased polarity is thought to limit its ability to permeate cell membranes, which could explain its reduced cytotoxic efficacy. researchgate.net

In terms of antibacterial activity, both compounds have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with this compound generally demonstrating slightly better or comparable activity. researchgate.netresearchgate.net The following table summarizes the comparative bioactivity data for this compound and 2-hydroxythis compound.

| Compound | Cell Line/Bacterium | Bioactivity (IC₅₀/MIC in µg/mL) | Reference |

| This compound | HCT-116 (human colon carcinoma) | 30.0 | researchgate.net |

| KB-3-1 (human cervix carcinoma) | 39.46 | researchgate.net | |

| Bacillus subtilis DSM10 | 16 | researchgate.net | |

| Staphylococcus aureus Newman | 32 | researchgate.net | |

| 2-Hydroxythis compound | HCT-116 (human colon carcinoma) | 52.0 | researchgate.net |

| Bacillus subtilis DSM10 | 32 | researchgate.net | |

| Staphylococcus aureus Newman | >64 | researchgate.net |

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

These findings highlight that even a subtle modification like the addition of a single hydroxyl group can significantly influence the biological activity and cellular permeation of this compound, providing a clear example of the structure-activity relationship within this compound class.

Omics Technologies in this compound Research

"Omics" fields, such as genomics and metabolomics, have revolutionized natural product research by providing a holistic view of an organism's capabilities.

The production of secondary metabolites like this compound is encoded within an organism's DNA in specific sets of genes known as Biosynthetic Gene Clusters (BGCs). Genome mining is a bioinformatics-led approach to locate and analyze these BGCs to understand and potentially manipulate the production of the compound. nih.govdntb.gov.ua

In the study of this compound and its analog, 2-hydroxythis compound, researchers performed in silico analysis of the genome of the producing myxobacterium, Vitiosangium cumulatum MCy10943T. mdpi.comnih.gov This computational investigation, often employing software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), successfully identified a candidate BGC responsible for the biosynthesis of these unique sesquiterpene-adenosine hybrids. mdpi.comsemanticscholar.org The identified terpene gene cluster, spanning approximately 27.9 kilobase pairs, contains 22 open reading frames (ORFs) designated sora1 through sora22. researchgate.net This cluster harbors all the necessary genetic information, including a crucial type I terpene cyclase (Sora9) and several genes dedicated to the supply of the adenosine precursor. mdpi.com The identification of this BGC was a critical step, providing a genetic blueprint for the molecule's formation and opening avenues for biosynthetic engineering. asm.org

| Gene | Predicted Function | Closest Homologue (Example) |

|---|---|---|

| sora1 | Oxidoreductase | WP_108075222 |

| sora4 | Methionine synthase (MetE) | WP_011400685 |

| sora9 | Type I terpene cyclase | WP_018449630 |

| sora10 | Adenylosuccinate lyase (purB) | WP_011400683 |

| sora11 | Phosphoribosylaminoimidazole-succinocarboxamide synthase (purC) | WP_011400682 |

| sora12 | Hydroxylase | WP_059639722 |

| sora13 | Adenylosuccinate synthase (purA) | WP_011400680 |

| sora15 | Ribose-phosphate pyrophosphokinase (prsA) | WP_011400678 |

This table presents a selection of genes from the (2-hydroxy)this compound BGC and their computationally predicted functions based on sequence homology. Data sourced from published genomic analyses. mdpi.comuni-saarland.de

Comparative metabolomics is an analytical strategy used to discover new natural products by comparing the metabolic profiles of different microbial strains. nih.govfrontiersin.org This approach is particularly powerful when combined with genomics. For this compound, researchers compared the metabolomes of several myxobacterial strains, including known producers and non-producers. mdpi.com This comparative analysis, which involves techniques like high-resolution mass spectrometry to detect all small molecules (the metabolome) in a sample, can quickly highlight compounds that are unique to specific strains. nih.gov

This method not only helped to confirm the link between the identified BGC and this compound production but also led to the discovery of a new, related compound, 2-hydroxythis compound. mdpi.com By observing that this new molecule was present in the metabolome of V. cumulatum MCy10943T alongside this compound, and correlating its presence with the specific BGC, researchers could efficiently target it for isolation and characterization. mdpi.comnih.gov This demonstrates how comparative metabolomics accelerates the discovery process, moving beyond known compounds to uncover novel structural variants within a chemical family. researchgate.net

Genome Mining for Biosynthetic Gene Cluster Identification

Spectroscopic Techniques for Structural Elucidation (Excluding Basic Identification)

Determining the complex three-dimensional structure of a novel compound like this compound requires a suite of advanced spectroscopic methods that go beyond routine analysis. anu.edu.auscribd.comroutledge.com While basic 1D NMR (¹H and ¹³C) provides initial information, elucidating the complete connectivity and stereochemistry of a hybrid molecule with both a sesquiterpene and a nucleoside component necessitates more sophisticated techniques. iitm.ac.in

For this compound and its derivatives, researchers rely heavily on two-dimensional NMR (2D-NMR) experiments. These include:

COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically on adjacent carbon atoms), which helps in tracing out the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different structural fragments, such as linking the sesquiterpene moiety to the adenosine sugar.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for defining the relative stereochemistry of the molecule.

Furthermore, high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are indispensable. researchgate.net HR-MS provides a highly accurate molecular weight, allowing for the unambiguous determination of the molecular formula. mdpi.com MS/MS analysis involves fragmenting the molecule and analyzing the masses of the resulting pieces, which provides vital clues about the different structural components and how they are pieced together. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides powerful predictive tools to explore the biological potential of natural products before extensive and costly laboratory testing.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand, like this compound) when bound to a specific target, which is typically a protein. arxiv.orgrasayanjournal.co.in This technique is widely used for in silico screening to identify potential biological targets for a new compound. nih.gov The process involves computationally "fitting" the 3D structure of this compound into the binding sites of a large library of known protein structures. A scoring function then estimates the binding affinity, with lower scores often indicating a more favorable interaction. nih.gov

In a study investigating potential antiviral agents, this compound was subjected to molecular docking simulations. The results indicated a strong binding affinity for the viral matrix protein VP40, suggesting it as a potential biological target. dntb.gov.ua This type of prediction is invaluable for generating hypotheses and guiding future biological activity assays.

| Compound | Predicted Protein Target | Methodology | Finding |

|---|---|---|---|

| This compound | Matrix protein VP40 | Molecular Docking | Predicted strong binding interaction. dntb.gov.ua |

| 2-Hydroxythis compound | Matrix protein VP40 | Molecular Docking | Predicted strong binding interaction. dntb.gov.ua |

While molecular docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view. nih.govuzh.ch MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability and behavior of the ligand-protein complex in a simulated physiological environment. rsc.org

Following a promising docking result, an MD simulation can be run to analyze the this compound-VP40 complex, for example. dntb.gov.ua This simulation would reveal how the protein and ligand move and flex, whether the key interactions identified in docking are maintained over time, and the role of surrounding water molecules. nih.gov This level of detailed analysis helps to validate the initial docking prediction, provides deeper insight into the binding mechanism, and can guide the design of more potent derivatives. frontiersin.org

Molecular Docking for Target Prediction

In Vitro Bioactivity Profiling Methodologies

In the exploration of novel natural products, in vitro bioactivity profiling serves as a fundamental step to elucidate potential therapeutic applications. These laboratory-based assays are designed to assess the biological effects of a substance on microorganisms or cells in a controlled environment outside of a living organism. For this compound, a sesquiterpene adenoside isolated from the myxobacterium Sorangium cellulosum, in vitro methodologies have been crucial in revealing its antimicrobial and cytotoxic properties. researchgate.netacs.orgnih.gov These techniques allow for preliminary screening of biological activity, guiding further research and development.

Minimum Inhibitory Concentration (MIC) Assays for Antimicrobial Spectrum

The Minimum Inhibitory Concentration (MIC) assay is a cornerstone of antimicrobial susceptibility testing. idexx.dklibretexts.org It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a specific microorganism after a set incubation period. nih.gov This quantitative method involves preparing serial dilutions of the compound in a liquid broth medium, which is then inoculated with a standardized number of bacterial cells. libretexts.orgnih.gov The results of these assays are vital for understanding the potency and spectrum of an antibiotic candidate. idexx.dk A lower MIC value signifies that a smaller quantity of the compound is required to inhibit microbial growth, indicating higher effectiveness. libretexts.org

Initial research identified this compound as having moderate antibacterial activity against a diverse group of bacterial strains. researchgate.netacs.org Subsequent studies utilized microbroth dilution assays to systematically quantify this activity. mdpi.com The compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Specifically, bioactivity has been confirmed against strains such as Bacillus subtilis and Staphylococcus aureus. mdpi.com The detailed MIC values for this compound against various pathogens are presented below.

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis DSM10 | 16.7 |

| Staphylococcus aureus Newman | 33.3 |

| Escherichia coli WT (DSM 1116) | >66.7 |

| Escherichia coli JW0451-2 | >66.7 |

| Pseudomonas aeruginosa PA14 | >66.7 |

| Acinetobacter baumannii (DSM 30007) | >66.7 |

| Candida albicans (DSM 1386) | >66.7 |

| Mucor hiemalis (DSM 2656) | >66.7 |

This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of microbial pathogens, as reported in scientific literature. mdpi.com

Cell-Based Assays for Cytotoxicity Evaluation

Cell-based assays are fundamental tools for evaluating the cytotoxic potential of a chemical compound, which is its ability to cause damage to or kill cells. researchgate.net These assays are critical in fields like oncology research for screening potential anti-cancer agents. bmglabtech.com A variety of methods exist, often relying on the measurement of cellular parameters such as membrane integrity, metabolic activity, or total protein content. researchgate.netiyte.edu.tr For instance, some assays use dyes that can only enter cells with compromised membranes (dead cells), while others, like those using tetrazolium salts, measure the metabolic activity of viable cells, which convert the salt into a colored formazan (B1609692) product. researchgate.netbmglabtech.com The results from these assays provide initial evidence of a compound's potential as a cytotoxic agent.

This compound has been subjected to such evaluations to determine its effect on cancer cell lines. Research has shown that this compound exhibits cytotoxic activity against human tumor cells. mdpi.com Specifically, the compound was found to be cytotoxic towards the human colon carcinoma cell line HCT-116 and the cervix carcinoma cell line KB-3-1. mdpi.com Further studies describe this effect as moderate cytotoxic activity. nih.gov When compared to its derivative, 2-Hydroxythis compound, this compound demonstrated greater bioactivity in these assays. mdpi.com

Conclusion

Sorangiadenosine is a fascinating natural product that exemplifies the chemical novelty found within myxobacteria. Its hybrid structure, combining sesquiterpene and nucleoside elements, distinguishes it from many other known antibiotics. While its discovery, structure, and biosynthesis have been partially explored, significant questions remain. The definitive molecular target and mechanism of its antibacterial action are yet to be confirmed, and the total synthesis of this complex molecule has not been achieved. These knowledge gaps represent exciting opportunities for future research in medicinal chemistry, chemical biology, and synthetic organic chemistry. Further investigation is required to unlock the full potential of this compound as a lead compound for the development of new antibacterial agents.

Future Perspectives in Sorangiadenosine Research

Advancements in Biosynthetic Engineering for Enhanced Production

A primary hurdle in the development of many myxobacterial natural products, including Sorangiadenosine, is often the low production titer in the native strains. The complex growth requirements of Sorangium cellulosum can further complicate large-scale fermentation. oup.com Biosynthetic engineering offers a promising path to surmount these limitations.

A crucial step forward involves the heterologous expression of the this compound biosynthetic gene cluster (BGC) in a more genetically amenable and faster-growing host. mdpi.com The myxobacterium Myxococcus xanthus DK1622 has emerged as a robust and efficient host for expressing complex biosynthetic pathways from other myxobacteria, such as the one for disorazoles from Sorangium cellulosum. asm.org Successfully transferring the this compound BGC to a host like M. xanthus would not only streamline production but also facilitate further genetic manipulation. mdpi.comasm.org

Once the BGC is expressed in a suitable host, several strategies can be employed to boost yields. Promoter engineering, which involves replacing the native promoter with a stronger, constitutive, or inducible one, has been successfully used to increase the production of other myxobacterial metabolites. asm.org Furthermore, metabolic engineering of the host organism can be applied to increase the intracellular pool of necessary precursors. google.com For this compound, this would involve upregulating pathways that supply its building blocks: the sesquiterpene scaffold, derived from the isoprenoid pathway, and the adenosine (B11128) nucleoside. mdpi.comresearchgate.net

Another potential strategy is the optimization of culture conditions through techniques like co-cultivation. Studies have shown that intraspecies interactions between different strains of S. cellulosum can significantly alter the expression of secondary metabolite biosynthetic genes, sometimes leading to enhanced production. oup.comnih.gov

Strategies for Discovery of Novel this compound-like Compounds

The unique structure of this compound makes it an attractive scaffold for generating novel derivatives with potentially improved or new biological activities. A prerequisite for the rational design of such analogues is a thorough understanding of the biosynthetic pathway. uni-saarland.de Recent research has proposed a biosynthetic pathway for this compound and its naturally occurring analogue, 2-hydroxythis compound, paving the way for targeted genetic interventions. mdpi.com

Genetic engineering of the biosynthetic pathway is a primary strategy for creating new compounds.

Gene Inactivation: Deleting genes that encode tailoring enzymes (e.g., oxidoreductases) within the BGC could lead to the accumulation of biosynthetic intermediates or the creation of simplified analogues, a technique successfully applied to generate novel leupyrrins in S. cellulosum. rsc.org

Combinatorial Biosynthesis: While most famously applied to modular polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), the principles of combinatorial biosynthesis can be adapted. frontiersin.orgacs.org This could involve introducing new tailoring enzymes into the pathway to add different functional groups to the this compound scaffold.

Precursor-Directed Biosynthesis: This technique involves feeding synthetic, modified precursors to the producing organism, which may then incorporate them into the final molecule. This strategy could be used to generate a variety of this compound analogues by supplying modified terpene or nucleoside precursors.

Beyond engineering known pathways, the discovery of entirely new, related compounds remains a key goal. The isolation of 2-hydroxythis compound from Vitiosangium cumulatum highlights that nature's own chemical diversity is not yet fully tapped. mdpi.com Genome mining of different Sorangium species and other myxobacteria is a powerful approach to identify novel BGCs that may produce this compound congeners. jmb.or.kr Phylogenetic analyses have shown that distinct subgroups of S. cellulosum possess the potential to produce unique sets of secondary metabolites, suggesting a rich source for future discovery. jmb.or.kr

Broader Applications in Chemical Biology and Drug Discovery Efforts

The unusual terpene-nucleoside hybrid structure of this compound makes it a valuable molecule for both chemical biology and drug discovery. mdpi.com As a chemical probe, it can be used to investigate biological processes and protein-ligand interactions that may not be accessible with other molecular classes.

In drug discovery, this compound has already demonstrated moderate antibacterial activity against a range of bacteria. nih.govacs.org More recent computational studies have indicated that it may also have antiviral potential, showing strong binding affinity to the VP35 protein of the Ebola virus, a key component of its replication machinery. researchgate.net The generation of a library of this compound analogues through the strategies outlined above is a critical next step. Such a library would allow for extensive structure-activity relationship (SAR) studies to identify compounds with enhanced potency, greater selectivity, or a broader spectrum of activity.

These efforts align with modern drug discovery paradigms that increasingly leverage computational tools, artificial intelligence, and high-throughput screening to accelerate the identification of lead compounds. rsc.orgmdpi.com A diverse collection of this compound derivatives would serve as a rich input for these platforms, potentially identifying novel therapeutics for infectious diseases or other conditions like cancer. The development of highly potent analogues could also open the door to their use in advanced therapeutic modalities, such as antibody-drug conjugates (ADCs), a field that relies on potent small-molecule payloads. rsc.org

Q & A

Q. What experimental methodologies are critical for the structural elucidation of sorangiadenosine and its derivatives?

Structural identification relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, NMR analyses (e.g., H, C, 2D-COSY, and HMBC) are essential to determine the sesquiterpene–nucleoside hybrid structure, while HR-MS confirms molecular formulas. X-ray diffraction provides unambiguous stereochemical assignments .

Q. How is the biosynthetic pathway of this compound hypothesized, and what tools validate these steps?

The pathway is proposed to involve terpene cyclases and nucleoside-modifying enzymes. Bioinformatics tools (e.g., antiSMASH for gene cluster identification) and heterologous expression in model organisms (e.g., E. coli or Streptomyces) are used to validate enzyme functions. Isotopic labeling experiments (e.g., C-mevalonate) can trace carbon flux through the pathway .

Q. What isolation and purification strategies are effective for this compound from myxobacterial cultures?

Extraction typically involves solvent partitioning (e.g., ethyl acetate for non-polar intermediates) followed by chromatographic techniques (e.g., silica gel chromatography, HPLC with C18 columns). Activity-guided fractionation using bioassays (e.g., antimicrobial screening) ensures target-directed purification .

Advanced Research Questions

Q. What challenges arise in heterologous expression of this compound biosynthetic gene clusters, and how are they addressed?

Key challenges include codon bias in myxobacterial genes, improper folding of terpene cyclases, and toxicity of intermediates. Solutions involve codon optimization, use of compatible expression vectors (e.g., integrative plasmids), and promoter engineering (e.g., inducible T7 systems). Co-expression of chaperones (e.g., GroEL/GroES) may improve enzyme solubility .

Q. How can contradictory data regarding the order of biosynthetic steps in this compound production be resolved?

Multi-omics approaches (transcriptomics, proteomics, metabolomics) and time-course experiments with knockout mutants clarify pathway chronology. In vitro reconstitution of individual enzymes using recombinant proteins (e.g., ATP-dependent ligases) can validate substrate specificity and reaction order .

Q. What experimental designs optimize this compound yield in engineered microbial systems?

Designs include metabolic flux analysis (MFA) to identify rate-limiting steps, CRISPR-Cas9-mediated gene knockouts to block competing pathways, and dynamic regulation of key promoters (e.g., quorum-sensing systems). Fed-batch fermentation with controlled carbon/nitrogen ratios enhances titers .

Q. How is in vitro reconstitution of the this compound pathway achieved, and what are its limitations?

Recombinant enzymes (e.g., SgdA, SgdB) are purified and incubated with substrates (e.g., farnesyl pyrophosphate, adenosine) under optimized buffer conditions (pH, cofactors like Mg). Limitations include low catalytic efficiency of non-native enzymes and instability of intermediates, which require real-time monitoring (e.g., LC-MS/MS) .

Q. What strategies elucidate the functional synergy between this compound biosynthesis and secondary metabolic pathways in Sorangium spp.?

Co-culture experiments with pathway-specific inhibitors and comparative metabolomics (wild-type vs. mutant strains) reveal cross-talk. RNA-seq analysis identifies co-regulated gene clusters, while CRISPR interference (CRISPRi) silences candidate genes to assess metabolic shifts .

Q. How do computational tools contribute to predicting and engineering this compound analogs?

Tools like antiSMASH predict gene clusters, while molecular docking (e.g., AutoDock Vina) screens nucleoside derivatives for binding affinity to target proteins. Machine learning models trained on enzymatic kinetic data guide rational mutagenesis of key residues (e.g., substrate-binding pockets) .

Q. What methodologies assess the stability and bioavailability of this compound under varying physiological conditions?

Stability is tested via accelerated degradation studies (pH, temperature, light exposure) analyzed by HPLC. Bioavailability assays include Caco-2 cell monolayer permeability tests and in vivo pharmacokinetic studies (plasma half-life, tissue distribution) .

Methodological Considerations

- Data Validation : Use orthogonal analytical methods (e.g., NMR + HR-MS) to confirm compound identity .

- Experimental Reproducibility : Document detailed protocols for strain cultivation, extraction, and assay conditions to enable replication .

- Conflict Resolution : Apply Bayesian statistics to reconcile contradictory datasets (e.g., enzyme kinetics vs. in vivo metabolite levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.